molecular formula C₁₈¹³C₅H₂₆ClN₆¹⁵NO₃ B1147341 Avanafil-13C5,15N CAS No. 1276495-36-3

Avanafil-13C5,15N

カタログ番号: B1147341
CAS番号: 1276495-36-3
分子量: 489.91
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Avanafil-13C5,15N is a labeled version of Avanafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE-5). This compound is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of Avanafil. The labeling with carbon-13 and nitrogen-15 isotopes allows for precise tracking and quantification in various biological systems .

準備方法

The synthesis of Avanafil-13C5,15N involves several steps, starting with the preparation of isotopically labeled precursors. The synthetic route typically includes:

    Step 1: Preparation of isotopically labeled benzylamine derivative.

    Step 2: Coupling of the benzylamine derivative with a pyrimidine derivative.

    Step 3: Introduction of the isotopic labels at specific positions in the molecule.

Industrial production methods often involve the use of high-purity reagents and stringent reaction conditions to ensure the incorporation of the isotopic labels without compromising the integrity of the molecule .

化学反応の分析

Avanafil-13C5,15N undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions where the isotopic labels are incorporated. Reagents such as alkyl halides or acyl chlorides are commonly used.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Avanafil-13C5,15N has a wide range of applications in scientific research, including:

作用機序

Avanafil-13C5,15N exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE-5). This inhibition prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP. The elevated cGMP levels result in vasodilation and increased blood flow, particularly in the corpus cavernosum of the penis. This mechanism is crucial for the treatment of erectile dysfunction .

類似化合物との比較

Avanafil-13C5,15N is compared with other PDE-5 inhibitors such as sildenafil, tadalafil, and vardenafil. The key differences include:

Similar compounds include:

  • Sildenafil
  • Tadalafil
  • Vardenafil

Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of PDE-5 inhibitors .

特性

CAS番号

1276495-36-3

分子式

C₁₈¹³C₅H₂₆ClN₆¹⁵NO₃

分子量

489.91

同義語

(S)-2-(2-Hydroxymethyl-1-pyrrolidinyl)-4-(3-chloro-4-methoxybenzylamino)-5-[(2-pyrimidinylmethyl)carbamoyl]pyrimidine-13C5,15N;  4-[[(3-Chloro-4-methoxyphenyl)methyl]_x000B_amino]-2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-N-(2-pyrimidinylmethyl)-5-pyrimidin

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。